6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Overview
Description
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and a cyclohexene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the pyridine ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Attachment of the cyclohexene moiety: This can be done through a Heck reaction, where a halogenated cyclohexene derivative is coupled with the quinoline-pyridine intermediate.
Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or pyridine rings, potentially altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium hydride, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: It can be used in studies to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is unique due to its combination of a quinoline core, a pyridine ring, and a cyclohexene moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it a valuable candidate for various applications in scientific research.
Properties
IUPAC Name |
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O.ClH/c24-18-8-9-21-19(13-18)20(14-22(27-21)17-7-4-11-25-15-17)23(28)26-12-10-16-5-2-1-3-6-16;/h4-5,7-9,11,13-15H,1-3,6,10,12H2,(H,26,28);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESNDCZQIGMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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